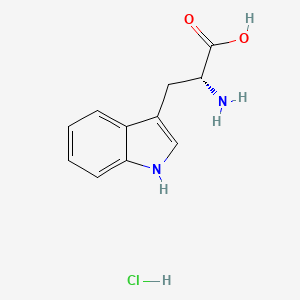
Stannous gluconate
Vue d'ensemble
Description
Stannous gluconate is a compound that is used in various applications, including as an ingredient in toothpaste . It is a white solid that is soluble in water . It is stable but can be easily oxidized .
Synthesis Analysis
The synthesis of this compound involves the reaction of stannous sulfate with sodium gluconate . In a related synthesis, sodium d-gluconate has been synthesized and characterized by elemental analysis and X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound is derived from the structure of gluconic acid, which has the molecular formula C6H12O7 . In the case of sodium d-gluconate, X-ray single-crystal analysis reveals that the compound exhibits an obvious chelate property of d-gluconate anions to sodium cation, and the latter is coordinated to six d-gluconate anions .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can react with chloride ions to form complex ions . It can also react with aqueous ammonia and sodium hydroxide to form precipitates .Physical and Chemical Properties Analysis
This compound is a white solid that is soluble in water . It is stable but can be easily oxidized . The sodium d-gluconate compound has a lattice potential energy and ionic volume obtained from crystallographic data .Applications De Recherche Scientifique
Thermal Decomposition
Stannous gluconate has been synthesized and characterized for its thermal decomposition properties. It undergoes thermal decomposition in two stages, with a range of 373-733 K. Understanding its decomposition mechanism, including enthalpy, entropy, and Gibbs free energy changes, contributes to its industrial production and application (Cao Ya-men, 2015).
Renal Scintigraphy
This compound has been utilized in the preparation of 99Tcm labeled gluconate complexes for renal scintigraphy. These complexes are highly specific for renal tissue and non-toxic, offering comprehensive diagnostic information for a variety of renal disorders (R. E. Boyd et al., 1973).
Genotoxic Potential
The genotoxic potential of tin (II)-glucoheptonate complex has been evaluated, showing that it exerts a genotoxic effect. This effect decreases with increased glucoheptonate concentration, suggesting a potential protective role due to its metal chelating properties (M. Assis et al., 1998).
Dental Health
This compound has been studied for its effects on dental health. It has been used in dentifrices containing stabilized stannous fluoride, demonstrating significant reductions in gingivitis, gingival bleeding, and plaque compared to control dentifrices. These findings support its use as an important adjunct in dental health maintenance (B. Beiswanger et al., 1995).
Antioxidant Effects
The antioxidant action of l-ascorbic acid in minimizing stannous chloride toxicity, a related compound to this compound, has been investigated in rabbits. This study highlights the potential for utilizing antioxidants to mitigate the toxic effects of stannous compounds (M. Yousef et al., 2007).
Role in Nuclear Medicine
Stannous chloride, closely related to this compound, is used in nuclear medicine for the production of radiopharmaceuticals. Its biological effects, particularly its genotoxic potentiality, have been evaluated, suggesting the need for careful consideration in its use in medical applications (M. Assis et al., 1998).
Electroplating
This compound has been used in electroplating processes. Its presence in electroplating baths has been shown to improve the quality of tin deposits and the overall efficiency of the electroplating process (S. S. A. E. Rehim et al., 2000).
Mécanisme D'action
Stannous fluoride, a related compound, has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;tin(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJRAYMVVJDMG-IYEMJOQQSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent) | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
509.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35984-19-1 | |
| Record name | Stannous gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | STANNOUS GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT9960ZBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


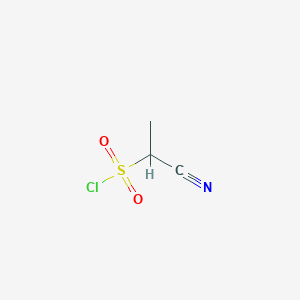

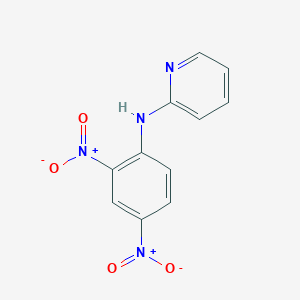
![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)

![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carbonitrile](/img/structure/B3370284.png)

![Tert-butyl 4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate](/img/structure/B3370304.png)
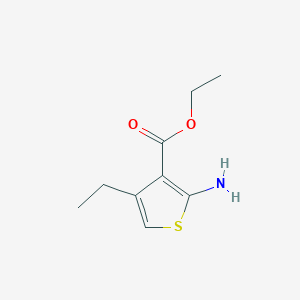
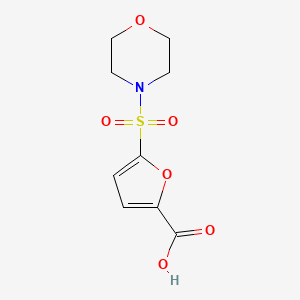

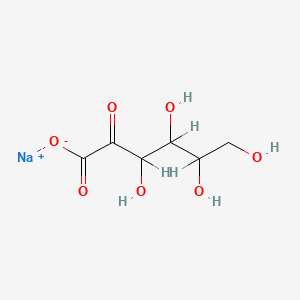
![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)
